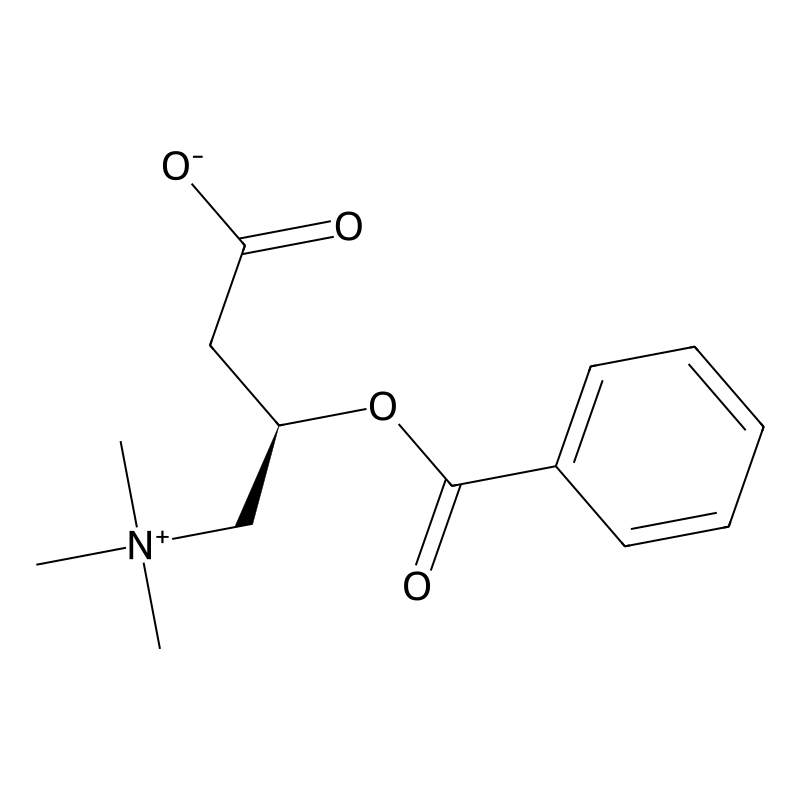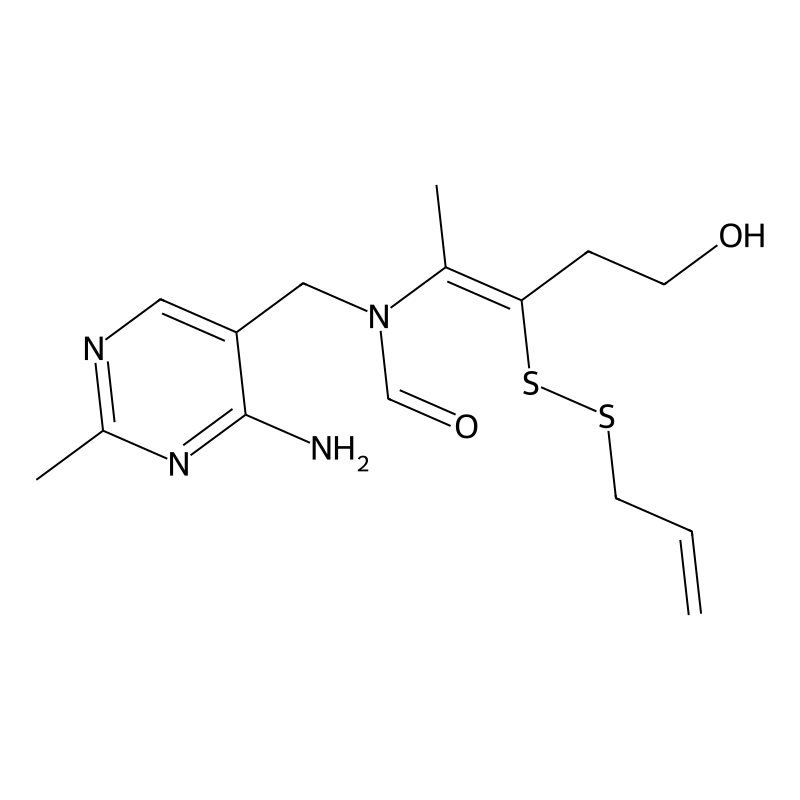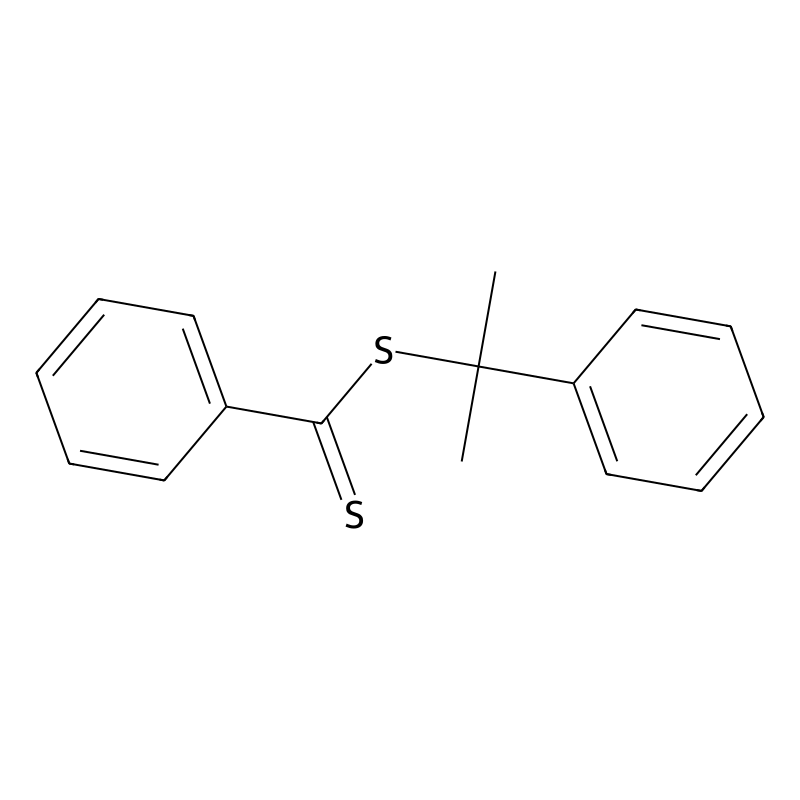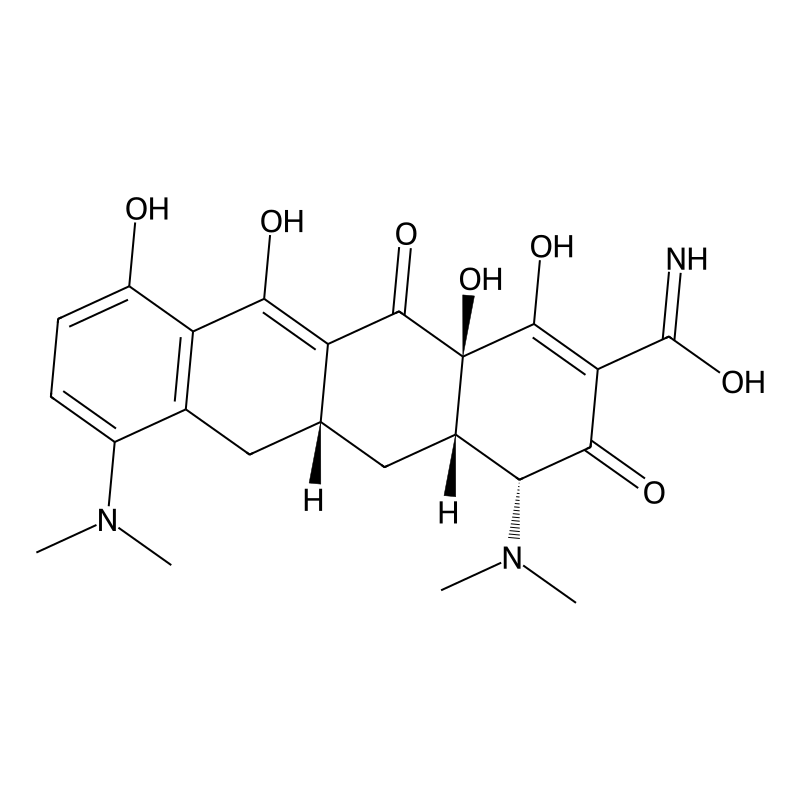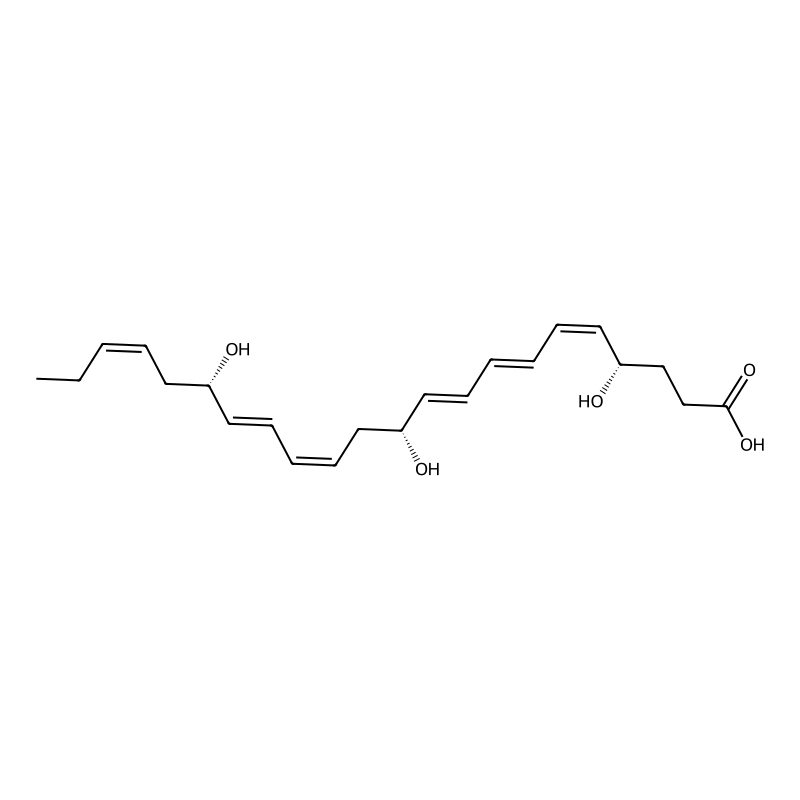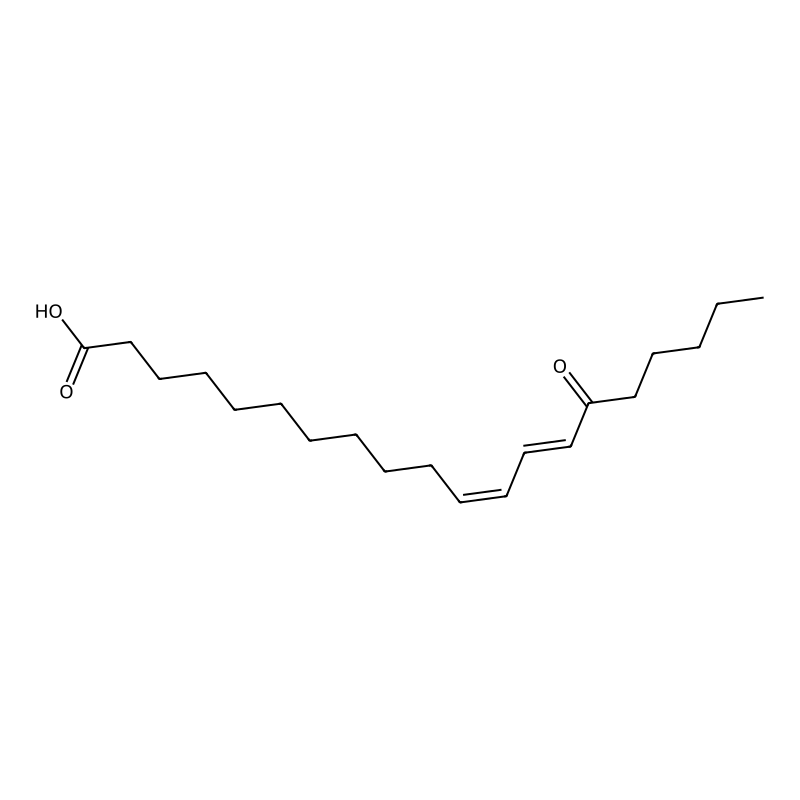Fludalanine
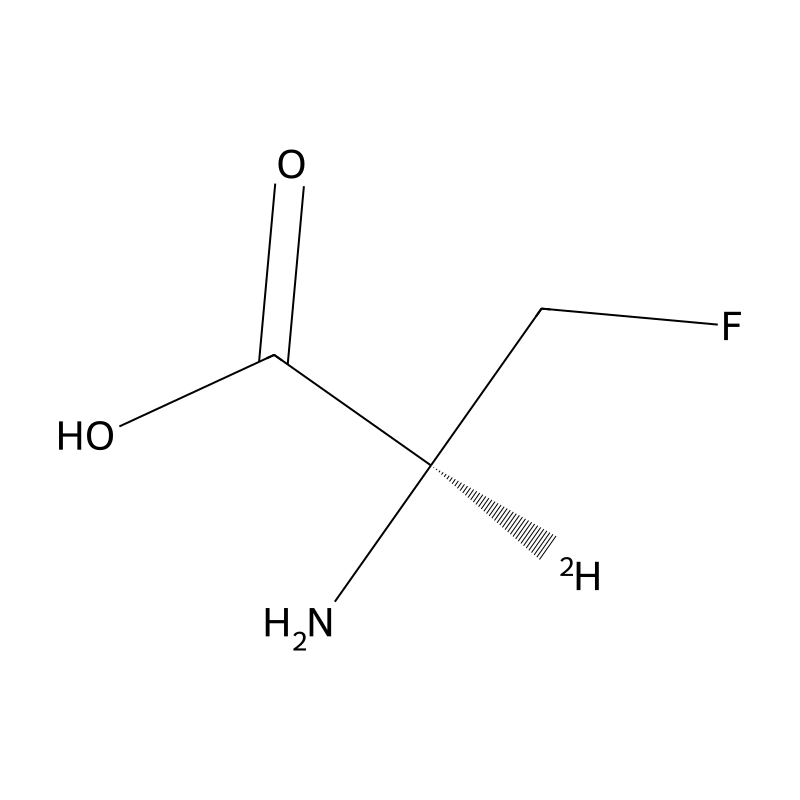
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Additionally, fludalanine can participate in various metabolic transformations that may yield toxic metabolites. For instance, one identified metabolite has been linked to neurotoxic effects in animal models, highlighting the importance of understanding the full scope of its reactivity and metabolism .
The synthesis of fludalanine involves several steps starting from D-fluoroalanine. The deuteration process is typically achieved through isotopic substitution methods that replace hydrogen atoms with deuterium in the molecular structure. This substitution aims to enhance the stability and reduce the metabolic rate of the compound. The specific synthetic route may vary but generally includes:
- Formation of D-fluoroalanine: This initial step establishes the base structure necessary for further modifications.
- Deuteration: Utilizing techniques such as deuterated solvents or reagents under controlled conditions to introduce deuterium into specific positions in the molecule.
- Purification: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate fludalanine from by-products and unreacted materials .
Research on fludalanine has highlighted its interactions with various biological systems, particularly regarding its inhibitory effects on alanine racemase and subsequent impacts on bacterial growth. Interaction studies have also focused on understanding how fludalanine and its metabolites affect mammalian cells, especially concerning neurotoxicity observed in animal models.
The interaction with cytochrome P450 enzymes during metabolism has been studied to elucidate how these pathways contribute to the formation of toxic metabolites and their potential implications for human health .
Fludalanine shares structural and functional similarities with several other compounds used in antibiotic therapy or as enzyme inhibitors. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Fludalanine | Inhibits alanine racemase | Deuterated form intended to reduce toxicity |
| D-Fluoroalanine | Inhibits alanine racemase | Precursor to fludalanine; not deuterated |
| Cycloserine | Inhibits D-alanine synthetase | Broad-spectrum antibiotic; different target enzyme |
| Penicillin | Inhibits transpeptidases (cell wall synthesis) | Classic antibiotic; widely used but resistance issues |
| Vancomycin | Inhibits cell wall synthesis | Effective against Gram-positive bacteria; resistance emerging |
Fludalanine's unique aspect lies in its deuterated structure designed to prolong action while minimizing toxicity compared to its non-deuterated counterparts . Despite its promising initial profile, safety concerns ultimately hindered its development into a viable therapeutic option.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
Other CAS
35523-45-6
Wikipedia
Dates
2: Darland GK, Hajdu R, Kropp H, Kahan FM, Walker RW, Vandenheuvel WJ. Oxidative
3: Dickinson JM, Mitchison DA. Activity of the combination of fludalanine and
4: Musson DG, Maglietto SM, Bayne WF. Determination of the antibiotic fludalanine
5: Wise R, Andrews JM. In vitro activity of fludalanine combined with pentizidone
6: Esposito AL, Pennington JE. Experimental pneumonia due to Haemophilus

